molecular formula C14H9F4NO B287388 N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

Katalognummer B287388
Molekulargewicht: 283.22 g/mol
InChI-Schlüssel: SSJQAJBBTDUVSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC). It has gained significant attention in the scientific community due to its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

Wirkmechanismus

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide acts as a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 increases the levels of cGMP, which in turn leads to vasodilation and improved blood flow. This mechanism of action makes it a promising therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide have been extensively studied. It has been shown to increase the levels of cGMP in various tissues, including the heart, lungs, and brain. This increase in cGMP leads to vasodilation and improved blood flow, which can improve cardiac function and reduce pulmonary arterial pressure. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 has been shown to have anti-inflammatory effects and may have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide in lab experiments is its selectivity for sGC. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 has been shown to have a favorable pharmacokinetic profile, making it a promising therapeutic agent for future clinical trials.
However, one of the limitations of using N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 can lead to liver damage and other adverse effects. Therefore, it is important to use this compound with caution and to carefully monitor its effects in experimental models.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide. One area of focus is the use of this compound in the treatment of cardiovascular diseases, such as heart failure and pulmonary hypertension. Additionally, researchers are exploring the potential neuroprotective effects of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 and its potential use in the treatment of neurodegenerative diseases.
Another potential direction for future research is the development of new sGC inhibitors with improved selectivity and efficacy. By understanding the structure-activity relationship of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide, researchers may be able to design new compounds with enhanced pharmacological properties.
Conclusion:
N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide is a promising therapeutic agent with potential applications in cardiovascular diseases, pulmonary hypertension, and neurodegenerative diseases. Its selectivity for sGC and favorable pharmacokinetic profile make it an attractive candidate for future clinical trials. However, its potential toxicity highlights the importance of careful monitoring and cautious use in experimental models. Further research is needed to fully understand the potential therapeutic benefits of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 and to develop new and improved sGC inhibitors.

Synthesemethoden

The synthesis of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide involves the reaction of 3-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high yield of the final compound.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of heart failure and pulmonary hypertension. Additionally, it has been suggested that N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.

Eigenschaften

Produktname

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

Molekularformel

C14H9F4NO

Molekulargewicht

283.22 g/mol

IUPAC-Name

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9F4NO/c15-11-5-2-6-12(8-11)19-13(20)9-3-1-4-10(7-9)14(16,17)18/h1-8H,(H,19,20)

InChI-Schlüssel

SSJQAJBBTDUVSK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)F

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.